Aniline, N-ethyl-3,5-di(hydroxymethyl)-

Description

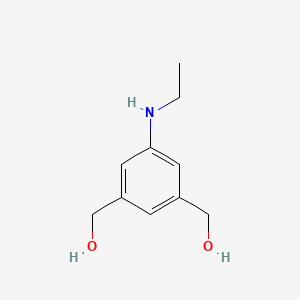

Structure and Identification Aniline, N-ethyl-3,5-di(hydroxymethyl)- (CAS: Not explicitly provided) is an aromatic amine derivative of aniline (C₆H₅NH₂) with three key substituents:

- N-ethyl group: A two-carbon alkyl chain attached to the amine nitrogen.

- 3,5-di(hydroxymethyl) groups: Hydroxymethyl (-CH₂OH) substituents at the 3rd and 5th positions of the benzene ring.

This compound is structurally related to 3,5-bis(hydroxymethyl)aniline (), which lacks the N-ethyl group. The hydroxymethyl groups enhance hydrophilicity, while the ethyl group introduces steric bulk and moderate electron-donating effects.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

[3-(ethylamino)-5-(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-10-4-8(6-12)3-9(5-10)7-13/h3-5,11-13H,2,6-7H2,1H3 |

InChI Key |

YFQZJXBAGREMBH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC(=C1)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-ethyl-3,5-di(hydroxymethyl)- can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-ethyl-3,5-di(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group in aniline derivatives can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines

Substitution: Nitroaniline, sulfonated aniline, halogenated aniline

Scientific Research Applications

Aniline, N-ethyl-3,5-di(hydroxymethyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Aniline, N-ethyl-3,5-di(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Key Properties

- Hydrophilicity : Enhanced by hydroxymethyl groups, improving solubility in polar solvents compared to alkyl-substituted anilines.

- Basicity : Expected to be weaker than aliphatic amines (e.g., ethylamine) due to resonance stabilization of the lone pair on the aromatic amine. Electron-withdrawing hydroxymethyl groups may further reduce basicity relative to unsubstituted aniline (pKa ~4.6) .

Substituent Effects on Basicity and Reactivity

Key Insights :

- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl groups in the target compound are less electron-withdrawing than trifluoromethyl (-CF₃), resulting in higher basicity and greater reactivity in electrophilic substitution .

- N-Ethyl vs. N,N-Dimethyl: The mono-ethyl substitution provides less steric hindrance than N,N-dimethyl groups, allowing moderate reactivity in coupling reactions .

Solubility and Physical Properties

Key Insights :

Biological Activity

Aniline, N-ethyl-3,5-di(hydroxymethyl)- is a substituted aniline compound characterized by the presence of two hydroxymethyl groups and an ethyl group on the aniline structure. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Molecular Formula : C10H15N2O2

Molecular Weight : 197.24 g/mol

IUPAC Name : N-ethyl-3,5-dihydroxymethyl-aniline

CAS Number : 100-00-0

The biological activity of Aniline, N-ethyl-3,5-di(hydroxymethyl)- is primarily attributed to its ability to interact with various molecular targets within biological systems. Its hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit topoisomerase II, which is crucial for DNA replication and transcription .

- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects in mammalian cells, indicating that Aniline, N-ethyl-3,5-di(hydroxymethyl)- may also possess such properties .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of Aniline derivatives. Aniline, N-ethyl-3,5-di(hydroxymethyl)- has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 75 |

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety profile of Aniline, N-ethyl-3,5-di(hydroxymethyl)-:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 40 |

The IC50 values indicate that the compound has moderate cytotoxic effects on cancer cell lines, which may be leveraged for therapeutic purposes.

Case Studies

- Case Study on Anticancer Properties : A study investigated the effect of Aniline derivatives on cancer cell proliferation. The results indicated that compounds similar to Aniline, N-ethyl-3,5-di(hydroxymethyl)- showed promising results in inhibiting cell growth in vitro and warrant further investigation in vivo .

- Study on Enzyme Interaction : Research focused on the interaction between Aniline derivatives and adenosine kinase (AdK), where it was found that certain structural modifications could enhance inhibitory potency against AdK. This suggests that Aniline, N-ethyl-3,5-di(hydroxymethyl)- could be optimized for better biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.